ethyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of ethyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method includes the condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent at room temperature, yielding the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and phenylethenyl positions.
Condensation: It can participate in further condensation reactions to form more complex structures.
Common reagents and conditions used in these reactions include mild temperatures, organic solvents like ethanol or isopropyl alcohol, and catalysts such as vanadium oxide loaded on fluorapatite . Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Ethyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has potential as an antifungal and antioxidant agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its antifungal activity may be attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Thiazoloquinazoline derivatives
Compared to these compounds, ethyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits unique structural features, such as the presence of both benzylidene and phenylethenyl groups, which may contribute to its distinct biological activities and chemical reactivity.
Biological Activity
Ethyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique thiazolo[3,2-a]pyrimidine core, which is known for its ability to interact with various biological targets. Its molecular formula is C26H24N2O3S with a molecular weight of approximately 448.54 g/mol. The InChI representation is as follows:
Medicinal Chemistry Applications
Ethyl (2E)-7-methyl... has shown potential as an antifungal and antioxidant agent. Its structure allows for interactions with enzymes involved in critical biological processes. For instance, antifungal activity may stem from its ability to inhibit enzymes associated with fungal cell wall synthesis.
Antioxidant Activity
Research indicates that compounds within the thiazolopyrimidine class exhibit significant antioxidant properties. The compound's ability to scavenge free radicals and reduce oxidative stress is crucial for its potential therapeutic applications .
Antifungal Properties
Studies have demonstrated that derivatives of thiazolopyrimidines can effectively inhibit the growth of various fungal strains. The mechanism often involves disruption of fungal cell wall integrity and interference with metabolic pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. For example, its antifungal properties may be linked to the inhibition of key enzymes necessary for fungal growth and survival. This mechanism is supported by molecular docking studies that reveal binding affinities to target sites on fungal enzymes .
Comparative Analysis
When compared to other thiazolopyrimidine derivatives, ethyl (2E)-7-methyl... exhibits distinct structural features that may enhance its biological activity. The presence of both benzylidene and phenylethenyl groups contributes to its unique reactivity and interaction profiles .
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl (2E)-7-methyl... | Thiazolo[3,2-a]pyrimidine core with benzylidene and phenylethenyl groups | Antifungal, Antioxidant |
Ethyl 5-(aryl)... | Similar thiazolopyrimidine structure | Antibacterial |
Thiazoloquinazoline derivatives | Different heterocyclic structure | Anti-inflammatory |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antifungal Activity : A study demonstrated that ethyl (2E)-7-methyl... inhibited the growth of Candida albicans and Aspergillus niger at low concentrations, showcasing its potential as a therapeutic agent against fungal infections .
- Antioxidant Efficacy : In vitro assays revealed that this compound significantly reduced oxidative stress markers in human cell lines, suggesting its role in preventing oxidative damage .
Properties
IUPAC Name |
ethyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-4-31-25(30)23-18(3)27-26-28(21(23)15-14-19-8-6-5-7-9-19)24(29)22(32-26)16-20-12-10-17(2)11-13-20/h5-16,21H,4H2,1-3H3/b15-14+,22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGHFDUJLFODEN-SWFHOVNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)C)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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